molecular formula C15H11BrF4O4 B10899670 2,2,3,3-Tetrafluoropropyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate

2,2,3,3-Tetrafluoropropyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate

Katalognummer: B10899670
Molekulargewicht: 411.14 g/mol
InChI-Schlüssel: KSPXHWZTGCBYQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate is a chemical compound with the molecular formula C15H11O4F4Br and a molecular weight of 411.143 g/mol . This compound is characterized by the presence of a furoate ester linked to a bromophenoxy methyl group and a tetrafluoropropyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate typically involves the esterification of 5-[(2-bromophenoxy)methyl]-2-furoic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromophenoxy group can participate in binding interactions, while the furoate ester and tetrafluoropropyl groups can influence the compound’s reactivity and stability. The exact pathways involved depend on the specific context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate include:

    2,2,3,3-tetrafluoropropyl 5-[(2-chlorophenoxy)methyl]-2-furoate: Similar structure but with a chlorine atom instead of bromine.

    2,2,3,3-tetrafluoropropyl 5-[(2-fluorophenoxy)methyl]-2-furoate: Similar structure but with a fluorine atom instead of bromine.

    2,2,3,3-tetrafluoropropyl 5-[(2-iodophenoxy)methyl]-2-furoate: Similar structure but with an iodine atom instead of bromine. The uniqueness of 2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

Molekularformel

C15H11BrF4O4

Molekulargewicht

411.14 g/mol

IUPAC-Name

2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate

InChI

InChI=1S/C15H11BrF4O4/c16-10-3-1-2-4-11(10)22-7-9-5-6-12(24-9)13(21)23-8-15(19,20)14(17)18/h1-6,14H,7-8H2

InChI-Schlüssel

KSPXHWZTGCBYQR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)OCC(C(F)F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.